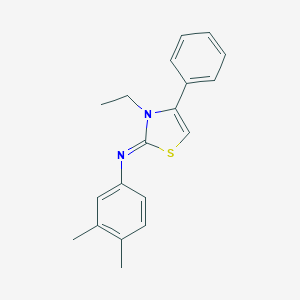![molecular formula C30H28N2O6S B389164 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389164.png)
6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or cellular pathways. Its structural features could enable it to bind to specific proteins or nucleic acids.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its biological activity could be harnessed to develop new drugs for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various applications.
作用机制
The mechanism of action of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one: can be compared to other thiazolopyrimidine derivatives, which share a similar core structure but differ in their substituents.
Thiazolopyrimidine: A class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxynaphthalene and trimethoxybenzylidene groups, for example, may enhance its binding affinity to certain molecular targets or improve its solubility and stability.
属性
分子式 |
C30H28N2O6S |
|---|---|
分子量 |
544.6g/mol |
IUPAC 名称 |
(2E)-6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C30H28N2O6S/c1-16-25(17(2)33)27(26-20-10-8-7-9-19(20)11-12-21(26)35-3)32-29(34)24(39-30(32)31-16)15-18-13-22(36-4)28(38-6)23(14-18)37-5/h7-15,27H,1-6H3/b24-15+ |
InChI 键 |
ZXLQDMLMYHVUQG-BUVRLJJBSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389086.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)


![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)
![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)
